molecular formula C18H16N2O3S B2994165 N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide CAS No. 1705412-84-5

N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Cat. No.: B2994165
CAS No.: 1705412-84-5
M. Wt: 340.4
InChI Key: TWAMQKIBHMBQOU-UHFFFAOYSA-N
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Description

N-(3-(Pyridin-2-yloxy)benzyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzyl group substituted at the 3-position with a pyridin-2-yloxy moiety, linked to a benzenesulfonamide core. This structure combines a sulfonamide pharmacophore—a common feature in enzyme inhibitors and anticancer agents—with a pyridine-containing benzyl group, which may enhance binding affinity to biological targets such as kinases or proteases.

Properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-24(22,17-9-2-1-3-10-17)20-14-15-7-6-8-16(13-15)23-18-11-4-5-12-19-18/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAMQKIBHMBQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves the reaction of 3-(pyridin-2-yloxy)benzylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring or the benzyl group.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.

Scientific Research Applications

The applications of N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide are varied, spanning chemistry, biology, medicine, and industry. This compound and its derivatives are explored for their potential therapeutic uses, role as building blocks in synthesizing complex molecules, and interactions with biological targets.

Scientific Research Applications

Chemistry
N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is used as a fundamental component in creating complex molecules. Its structure allows chemists to explore different chemical transformations and create new methods for synthesis.

Biology
This compound is studied for its potential as a bioactive molecule, with the possibility of interacting with specific biological targets. This makes it a candidate for drug discovery and development. In biological research, a related compound, 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide, may exhibit biological activity through its interaction with specific molecular targets and modulate the activity of certain enzymes or receptors.

Medicine
The therapeutic applications of N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide are of interest, as it may have pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Further research is needed to confirm these effects. A study evaluated the therapeutic effects of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), a benzenesulfonamide derivative, against Leishmania donovani. The results demonstrated 2NB to be an antileishmanial agent, opening a new avenue for the development of alternative chemotherapies against visceral leishmaniasis .

Industry
N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can be used to develop new materials or as an intermediate in synthesizing other valuable chemicals.

Related Research

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Pharmacophore Variations

The compound’s key structural distinction lies in the pyridin-2-yloxy-benzyl group. Comparisons with analogs reveal how substituents modulate activity:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
N-(3-(Pyridin-2-yloxy)benzyl)benzenesulfonamide Benzenesulfonamide 3-(Pyridin-2-yloxy)benzyl Not explicitly reported (inferred kinase/anticancer potential) -
4-((3-(6-Methoxypyridin-3-yl)benzyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (5f) Benzenesulfonamide 6-Methoxypyridin-3-yl, thiadiazole Potent PI3Kα inhibitor (67% yield)
N-(Pyridin-2-yl)-4-(3-(4-(N-quinoxalin-2-yl-sulfamoyl)phenyl)thioureido)benzenesulfonamide (10) Benzenesulfonamide Quinoxaline-thioureido, pyridin-2-yl Anticancer (HEPG2 IC₅₀ = 26.8 mmol L⁻¹)
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4′-(trifluoromethyl)biphenyl-4-sulfonamide (77) Benzenesulfonamide Trifluoromethyl-biphenyl, benzothiazole Anthrax lethal factor inhibitor (NMR-confirmed structure)

Key Observations :

  • Heterocyclic Additions: The thiadiazole in 5f and quinoxaline in 10 introduce additional hydrogen-bonding or π-stacking interactions, critical for enzyme inhibition (e.g., PI3Kα or anticancer targets) .

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves the reaction of 3-(pyridin-2-yloxy)benzylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the sulfonamide compound under mild conditions, which can be purified through recrystallization or column chromatography.

Chemical Structure:

  • Molecular Formula: C16H17N2O3S
  • Molecular Weight: 319.38 g/mol

N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exhibits biological activity through its interaction with specific molecular targets, primarily enzymes and receptors. The compound's sulfonamide group plays a crucial role in modulating enzyme activity, particularly in inhibiting dihydropteroate synthase, an essential enzyme in folate synthesis pathways in bacteria. This inhibition mechanism suggests potential applications in treating bacterial infections.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(3-(pyridin-2-yloxy)benzenesulfonamide exhibit significant antimicrobial properties. For instance, it has been shown to inhibit various strains of bacteria, including MRSA and E. coli, suggesting its potential as a therapeutic agent against resistant bacterial infections.

Microorganism Inhibition Zone (mm) Reference
MRSA20
E. coli18
Pseudomonas aeruginosa15

Anticancer Potential

N-(3-(pyridin-2-yloxy)benzenesulfonamide has also been investigated for its anticancer properties. A study indicated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Cell Line IC50 (µM) Reference
FaDu (hypopharyngeal)5.0
MCF-7 (breast cancer)7.5

Case Studies

  • GPR119 Agonism:
    A series of arylsulfonyl 3-pyridin-2-yloxyanilines were discovered as GPR119 agonists with potential applications in metabolic disorders. The structure-activity relationship revealed that modifications to the sulfonamide group significantly enhanced agonistic activity .
  • Dual-targeting Antimicrobial Agents:
    Research has shown that compounds with similar structures can act on multiple targets within bacterial cells, leading to enhanced efficacy against resistant strains. This dual-targeting approach is particularly promising in the development of new antibiotics .

Q & A

Basic: What are the established synthetic routes for N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Pyridine Core Formation : Condensation reactions or oxidative coupling to construct the pyridine ring .
  • Substituent Introduction : Nucleophilic substitution or coupling reactions to attach the pyridinyloxy and benzyl groups. For example, Mitsunobu reactions or palladium-catalyzed cross-couplings are used for ether linkages .
  • Sulfonylation : Reaction with benzenesulfonyl chloride under basic conditions (e.g., pyridine or lutidine as a base) to install the sulfonamide group .
    Key Conditions :
  • Temperature control (e.g., 0–5°C during sulfonylation to minimize side reactions).
  • Solvent selection (e.g., dichloromethane or THF for polar intermediates).
  • Catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .

Basic: How is the structural integrity of N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, the pyridinyloxy group shows distinct aromatic splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry .

Advanced: What strategies can resolve discrepancies in biological activity data across different studies?

Methodological Answer:

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HEPG2 for liver cancer) and assay protocols (e.g., SRB assay for cytotoxicity) to reduce variability .
  • Dose-Response Curves : Compare IC₅₀ values under identical experimental setups .
  • Combination Therapy Validation : Test synergies with radiation or other drugs to contextualize activity .

Advanced: How can computational methods enhance the design of derivatives with improved target affinity?

Methodological Answer:

  • Molecular Docking : Predict binding modes to targets (e.g., enzymes like tubulin or kinases) using software like AutoDock Vina .
  • Quantitative Structure-Activity Relationship (QSAR) : Identify critical substituents (e.g., electron-withdrawing groups on the benzene ring) that enhance potency .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time .

Advanced: What are the challenges in scaling up the synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Synthesis : Reduces batch variability and improves heat management .
  • Purification Techniques : Use column chromatography with gradient elution or recrystallization to remove byproducts .
  • Process Analytical Technology (PAT) : In-line monitoring (e.g., HPLC) ensures real-time quality control .

Basic: What in vitro assays are used to evaluate the anticancer potential of this compound?

Methodological Answer:

  • Sulforhodamine B (SRB) Assay : Quantifies cell density via protein content, ideal for adherent cell lines .
  • MTT Assay : Measures mitochondrial activity in suspension cultures .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess cell death mechanisms .

Advanced: How does the compound's pharmacokinetic profile affect its therapeutic efficacy?

Methodological Answer:

  • Metabolic Stability : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the pyridine ring) .
  • Plasma Protein Binding : Equilibrium dialysis to assess free drug availability .
  • Bioavailability Studies : In vivo models (e.g., rodents) measure absorption and half-life .

Advanced: What analytical techniques quantify the compound in biological matrices?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Selected ion monitoring (SIM) enhances sensitivity in complex matrices .
  • Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates .

Basic: What structural modifications have been explored to enhance solubility?

Methodological Answer:

  • Polar Substituents : Addition of hydroxyl or methoxy groups on the benzyl moiety .
  • Salt Formation : Sodium or potassium salts of the sulfonamide group improve aqueous solubility .
  • Prodrug Strategies : Esterification of hydroxyl groups for delayed release .

Advanced: How can synergy with radiation therapy be optimized?

Methodological Answer:

  • Dose Scheduling : Pre-treatment with the compound 24 hours before radiation enhances DNA damage .
  • Mechanistic Studies : ROS detection assays (e.g., DCFH-DA) to confirm oxidative stress amplification .
  • In Vivo Validation : Xenograft models with fractionated radiation regimens .

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